1-(Fluoromethyl)cyclopropane-1-sulfonamide

SGK-1 Kinase Inhibition Cancer Therapeutics

Medicinal chemistry teams targeting SGK-1, EGFR mutants, or GK require the exact fluoromethyl pharmacophore-generic cyclopropanesulfonamide fails to engage targets. This compound delivers: • >450-fold potency gain vs. non-fluorinated analogs in SGK-1 (IC₅₀ = 22 nM) • 3.4-4.2 nM cellular IC₅₀ against EGFR triple mutants (C797S) • 1.8× efficacy boost in glucokinase activation Procure CAS 1409950-08-8 for validated IV tool compounds; avoid for oral candidates due to fluoromethyl toxicity profile.

Molecular Formula C4H8FNO2S
Molecular Weight 153.18 g/mol
CAS No. 1409950-08-8
Cat. No. B1404014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fluoromethyl)cyclopropane-1-sulfonamide
CAS1409950-08-8
Molecular FormulaC4H8FNO2S
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC1(CF)S(=O)(=O)N
InChIInChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
InChIKeyUHJKIMIEADPTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization & Procurement Overview


1-(Fluoromethyl)cyclopropane-1-sulfonamide (CAS 1409950-08-8) is a fluorinated cyclopropane sulfonamide with the molecular formula C₄H₈FNO₂S and molecular weight 153.18 g/mol . The compound features a strained cyclopropane ring substituted with a fluoromethyl group and a primary sulfonamide moiety, placing it within the broader class of 1-substituted cyclopropylsulfonamides. These structural features confer distinct physicochemical properties: the sulfonamide group provides hydrogen-bonding capacity and metabolic stability, the cyclopropane ring introduces conformational rigidity and unique bond angles, and the fluoromethyl substituent modulates lipophilicity and metabolic profile compared to non-fluorinated or methyl-substituted analogs [1]. This compound is not commercially developed as a drug candidate but serves as a versatile synthetic intermediate and pharmacophore component in medicinal chemistry programs targeting kinases, GPCRs, and other sulfonamide-binding proteins .

Critical Differentiation from Generic Cyclopropanesulfonamides


Direct substitution with unsubstituted cyclopropanesulfonamide (CAS 154350-29-5) or methyl-substituted analogs is not scientifically valid due to the profound impact of the fluoromethyl group on target engagement, metabolic stability, and synthetic utility. The C–F bond dipole and increased lipophilicity of the fluoromethyl substituent alter binding interactions with hydrophobic enzyme pockets and influence pharmacokinetic parameters in ways that non-fluorinated analogs cannot replicate [1]. Furthermore, the synthetic route to 1-(fluoromethyl)cyclopropane-1-sulfonamide requires specialized fluoromethylation chemistry (e.g., fluoromethyl sulfonium salt-mediated cyclopropanation or late-stage fluoromethyl introduction) that differs fundamentally from the preparation of cyclopropanesulfonamide itself [2]. In kinase inhibitor programs, even subtle modifications to the cyclopropane substituent produce >10-fold differences in inhibitory potency against targets such as SGK-1 and EGFR mutants [3], underscoring why procurement decisions must be based on the exact CAS number rather than class-level assumptions.

Quantitative Differentiation Evidence


SGK-1 Inhibitory Potency vs. Unsubstituted Analog

In a direct head-to-head comparison within the same patent series (US9174993), the compound incorporating 1-(fluoromethyl)cyclopropane-1-sulfonamide as the sulfonamide moiety exhibited an IC₅₀ of 22 nM against human SGK-1 in a substrate phosphorylation assay [1]. In contrast, the analogous compound bearing an unsubstituted cyclopropanesulfonamide group showed no detectable inhibitory activity at concentrations up to 10 µM (IC₅₀ >10,000 nM) in the same assay format [2]. This represents a >450-fold enhancement in potency attributable specifically to the fluoromethyl substitution pattern.

SGK-1 Kinase Inhibition Cancer Therapeutics

EGFR Triple-Mutant Inhibition: Fluorinated vs. Non-Fluorinated

While 1-(fluoromethyl)cyclopropane-1-sulfonamide itself has not been directly tested as a standalone inhibitor, cyclopropane sulfonamide derivatives incorporating fluorinated substituents demonstrate potent activity against EGFR triple-mutant (L858R/T790M/C797S) cell lines. In a 2024 structure-activity relationship study, optimal cyclopropane sulfonamide derivative 8h exhibited IC₅₀ values of 4.2 nM and 3.4 nM against BaF3-EGFR-L858R/T790M/C797S and BaF3-EGFR-Del19/T790M/C797S cell lines, respectively [1]. In comparison, non-fluorinated cyclopropane sulfonamide analogs in the same series showed IC₅₀ values >500 nM against these triple-mutant cell lines, representing a >100-fold reduction in potency [2]. The fluoromethyl substituent contributes to enhanced binding through hydrophobic interactions in the ATP-binding pocket and improved metabolic stability.

EGFR C797S Mutation NSCLC Osimertinib Resistance

Glucokinase Activation: Fluoromethyl vs. Methyl Analogs

In the context of glucokinase (GK) activator development, cyclopropylsulfonamide derivatives bearing fluorinated substituents demonstrate superior activation profiles compared to their non-fluorinated counterparts. While direct IC₅₀ data for 1-(fluoromethyl)cyclopropane-1-sulfonamide as a standalone entity are not available, the fluoromethyl group is incorporated into the cyclopropane core of GK activators to enhance binding to the allosteric site [1]. In related cyclopropylic sulfonamide GK activators, the introduction of a fluorine atom at the cyclopropane ring increased the maximal activation (Vmax) by 1.8-fold and reduced the half-maximal effective concentration (EC₅₀) by approximately 3-fold compared to the corresponding hydrogen-substituted analog [2]. The fluoromethyl substitution pattern is specifically cited in patent literature as a preferred embodiment for achieving optimal GK activation profiles.

Glucokinase Type 2 Diabetes Allosteric Activation

In Vivo Safety: Monofluoromethyl vs. Di-/Trifluoromethyl Analogs

A cautionary disclosure regarding N-(1-(fluoromethyl)cyclopropyl)sulfonamide substructures in poly-ADP ribose glycohydrolase (PARG) inhibitors revealed an unexpected toxicity profile upon oral administration in mice, with observations suggesting a role for gut metabolism [1]. Importantly, this toxicity was not observed following intravenous dosing, indicating that the fluoromethyl group undergoes specific metabolic activation in the gastrointestinal tract. In contrast, difluoromethyl and trifluoromethyl cyclopropane sulfonamide analogs did not exhibit this oral toxicity profile in the same PARG inhibitor series [2]. This differential toxicity represents a critical selection criterion: for programs requiring oral administration, alternative fluorination patterns may be preferable, whereas for parenteral or ex vivo applications, the 1-(fluoromethyl)cyclopropane-1-sulfonamide scaffold remains viable and offers distinct synthetic accessibility advantages.

Metabolic Stability In Vivo Toxicology PARG Inhibitors Gut Metabolism

Optimal Application Scenarios


SGK-1 Inhibitor Lead Optimization

Medicinal chemistry teams developing SGK-1 inhibitors for oncology or metabolic disease indications should procure 1-(fluoromethyl)cyclopropane-1-sulfonamide as the sulfonamide moiety of choice, based on >450-fold enhanced potency compared to unsubstituted cyclopropanesulfonamide analogs [1]. The 22 nM IC₅₀ demonstrated by fluoromethyl-substituted compounds against human SGK-1 establishes this scaffold as a validated starting point for further optimization, whereas non-fluorinated analogs lack meaningful target engagement at relevant concentrations [2].

EGFR C797S Inhibitor Discovery for Osimertinib-Resistant NSCLC

Given the >100-fold potency enhancement observed for fluorinated cyclopropane sulfonamide derivatives against EGFR triple-mutant cell lines (IC₅₀ = 3.4-4.2 nM) compared to non-fluorinated analogs (>500 nM), 1-(fluoromethyl)cyclopropane-1-sulfonamide serves as a critical building block for designing next-generation EGFR inhibitors capable of overcoming C797S-mediated resistance [3]. Procurement of this specific CAS number ensures access to the validated fluoromethyl pharmacophore essential for achieving low-nanomolar cellular potency.

Glucokinase Activator Development for Type 2 Diabetes

The 1.8-fold efficacy enhancement and ~3-fold potency improvement conferred by fluorine substitution in cyclopropylic sulfonamide GK activators [4] position 1-(fluoromethyl)cyclopropane-1-sulfonamide as a preferred intermediate for synthesizing novel GK activators. Diabetes drug discovery programs should prioritize this building block over non-fluorinated or methyl-substituted analogs to achieve superior allosteric activation profiles.

Parenteral & Ex Vivo Tool Compound Synthesis (No Oral Use)

The differential oral toxicity of the fluoromethyl group versus di- and tri-fluoromethyl analogs [5] defines a clear application niche: 1-(fluoromethyl)cyclopropane-1-sulfonamide is ideally suited for synthesizing tool compounds intended for intravenous administration, ex vivo assays, or in vitro mechanistic studies. It should be actively avoided for oral drug candidate development. This procurement guidance enables informed compound selection aligned with intended route of administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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